

# Evans Blue: A Technical Guide to its Chemical Properties and Applications

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## Compound of Interest

Compound Name: Evazol

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## Introduction

Evans Blue, also known as T-1824 or Direct Blue 53, is a synthetic bis-azo dye first synthesized in the early 20th century.[1] It is widely recognized in biomedical research for its exceptionally high affinity for serum albumin, the most abundant protein in blood plasma.[2][3] This strong, non-covalent binding is the cornerstone of its principal applications, transforming the relatively small dye molecule (molecular weight of ~961 Da) into a large protein-dye complex (~69 kDa) that is effectively confined to the vascular compartment under normal physiological conditions.[1]

This property has established Evans Blue as a critical tool for estimating plasma volume, assessing vascular permeability, and identifying lymphatic drainage pathways.[1][3] More recently, its pharmacological activities as an antagonist of certain neurotransmitter receptors and ion channels have drawn interest, expanding its utility from a diagnostic dye to a potential therapeutic agent.[2][4][5] This guide provides an in-depth overview of the core chemical properties of Evans Blue, detailed experimental protocols for its primary uses, and insights into its pharmacological mechanisms of action.

## Core Chemical and Physical Properties

The fundamental characteristics of Evans Blue are summarized below. These properties dictate its behavior in biological systems and form the basis of its analytical detection methods.

Property	Value	References
IUPAC Name	tetrasodium;6,6'-[(3,3'-dimethylbiphenyl-4,4'-diyl)bis(diazene-2,1-diyl)]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate)	[6][7]
Synonyms	T-1824, Direct Blue 53, C.I. 23860, Azovan Blue	[2][4][8][9]
CAS Number	314-13-6	[3][4][6]
Molecular Formula	C <sub>34</sub> H <sub>24</sub> N <sub>6</sub> Na <sub>4</sub> O <sub>14</sub> S <sub>4</sub>	[2][4][7]
Molecular Weight	960.81 g/mol	[2][3][8][10]
Appearance	Dark blue to black powder with a greenish-bronze luster	[6][9][11]
Solubility	Water: Highly soluble (280 g/L) Ethanol: Slightly soluble Nonpolar Solvents: Insoluble (e.g., benzene, ether)	[1][6][12]
Absorption Max (λ <sub>max</sub> )	~610 nm (in water); ~620 nm (when bound to albumin)	[3][13][14]
Fluorescence	Excitation: 470 nm and 540 nm Emission: ~680 nm (emits red fluorescence)	[1][2]

## Binding to Serum Albumin

The utility of Evans Blue is intrinsically linked to its rapid and strong binding to serum albumin. [1] The mechanism involves the interaction between the sulfonic acid groups of the dye and amino groups on the surface of the albumin protein.[1] This binding is reversible but has a high affinity, with 8–14 moles of Evans Blue capable of binding to a single mole of human albumin. [1] Consequently, when injected intravenously, only a very small fraction (0.11%–0.31%) of Evans Blue remains free in the blood.[1] This sequestration within the vasculature makes the

Evans Blue-albumin complex an excellent tracer for monitoring the integrity of endothelial barriers.[\[2\]](#)

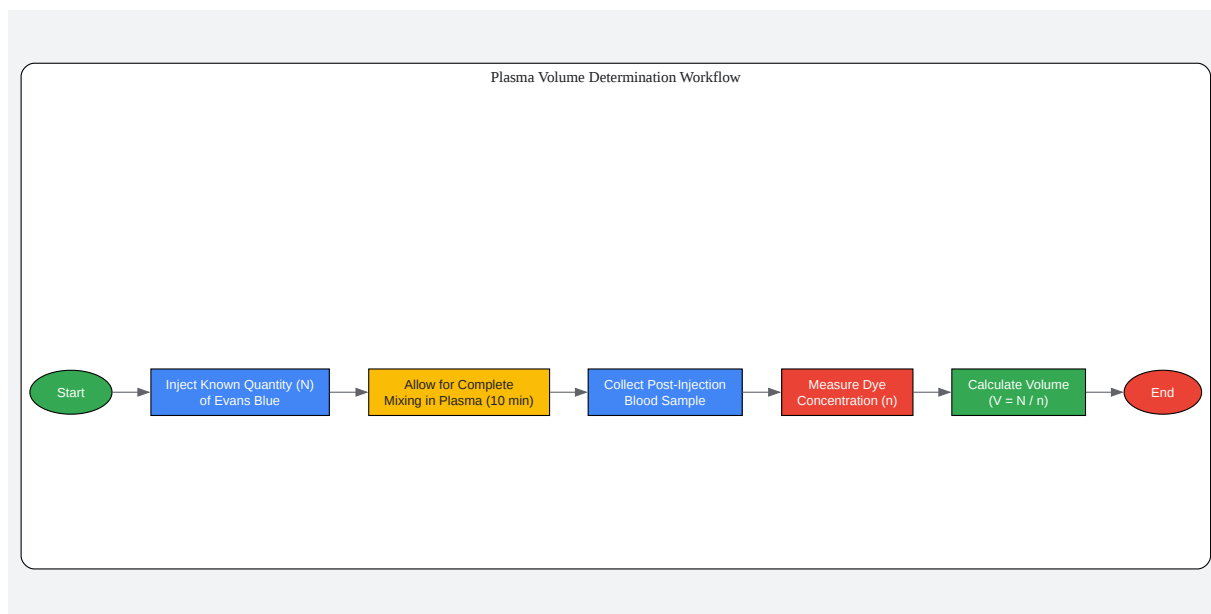
## Experimental Protocols and Methodologies

### Determination of Plasma Volume

The dye dilution method using Evans Blue is a classic technique for measuring plasma volume. The principle is based on introducing a known quantity of the dye into the bloodstream and measuring its concentration after it has completely mixed within the plasma compartment.[\[1\]](#)  
[\[15\]](#)

Methodology:

- Preparation: Prepare a sterile solution of Evans Blue in saline (e.g., 0.5%).[\[16\]](#) The exact concentration should be precisely known.
- Baseline Sample: Withdraw a pre-injection blood sample to serve as a blank for spectrophotometric analysis.[\[17\]](#)
- Injection: Accurately measure and inject a known quantity (N) of the Evans Blue solution intravenously.[\[1\]](#)
- Mixing: Allow a period for the dye to completely circulate and mix within the plasma, typically 10 minutes.[\[18\]](#)
- Post-injection Sample: Withdraw a second blood sample from a different site than the injection.[\[1\]](#)
- Separation: Centrifuge both blood samples to separate the plasma.
- Quantification: Measure the absorbance of the dye in the post-injection plasma sample using a spectrophotometer at ~620 nm. Use the pre-injection plasma as the blank to correct for background absorbance.[\[14\]](#)
- Calculation: The plasma volume (V) is calculated using the formula  $V = N/n$ , where N is the total amount of dye injected and n is the concentration of the dye in the post-injection plasma sample.[\[1\]](#) Total blood volume can then be estimated using the hematocrit value.[\[1\]](#)



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Workflow for determining plasma volume using the Evans Blue dye dilution method.

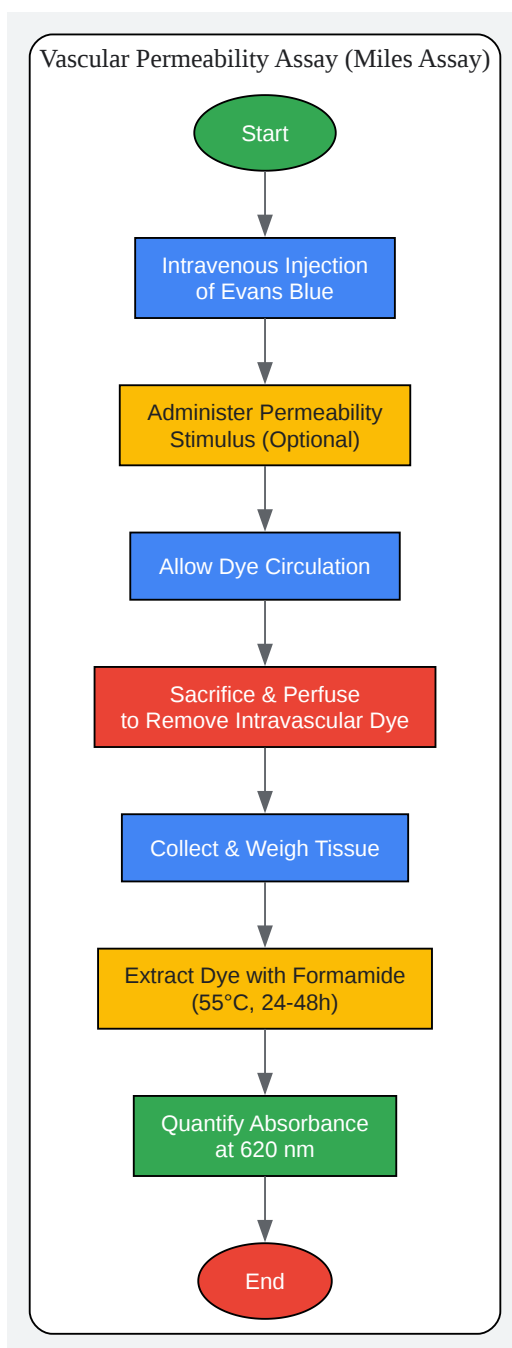
## Assessment of Vascular Permeability (Miles Assay)

This assay quantifies the leakage of plasma proteins across endothelial barriers, a hallmark of inflammation and various pathologies.[16] When vascular integrity is compromised, the Evans Blue-albumin complex extravasates into the surrounding tissue, which can be visually assessed and quantified.[19][20]

Methodology:

- Preparation: Prepare a 0.5%–2% sterile solution of Evans Blue in phosphate-buffered saline (PBS).[16][19] Filter-sterilize the solution.

- **Injection:** Administer the Evans Blue solution to the animal model, typically via intravenous injection (e.g., tail or jugular vein).[13][16] A typical dose is 4 mL/kg.[19][21]
- **Stimulus (Optional):** If testing the effect of a specific agent, administer the permeability-inducing stimulus (e.g., intradermally or systemically) after dye injection.[19]
- **Circulation:** Allow the dye to circulate for a defined period (e.g., 20-60 minutes).
- **Perfusion & Tissue Collection:** Sacrifice the animal and perform transcardial perfusion with saline to flush the intravascular dye, ensuring that only extravasated dye remains in the tissues.[13] Carefully dissect and collect the organs or tissues of interest.
- **Dye Extraction:** Weigh the tissue samples. Add formamide to each sample (e.g., 500  $\mu$ L) and incubate at 55°C for 24-48 hours to extract the Evans Blue from the tissue.[16]
- **Quantification:** Centrifuge the tubes to pellet any tissue debris. Transfer the formamide supernatant to a 96-well plate and measure the optical density (OD) at 620 nm using a spectrophotometer.[13] The amount of extravasated dye is typically expressed as OD per gram of tissue.



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Workflow for quantifying vascular permeability using Evans Blue extravasation.

## Pharmacological Properties and Signaling Pathways

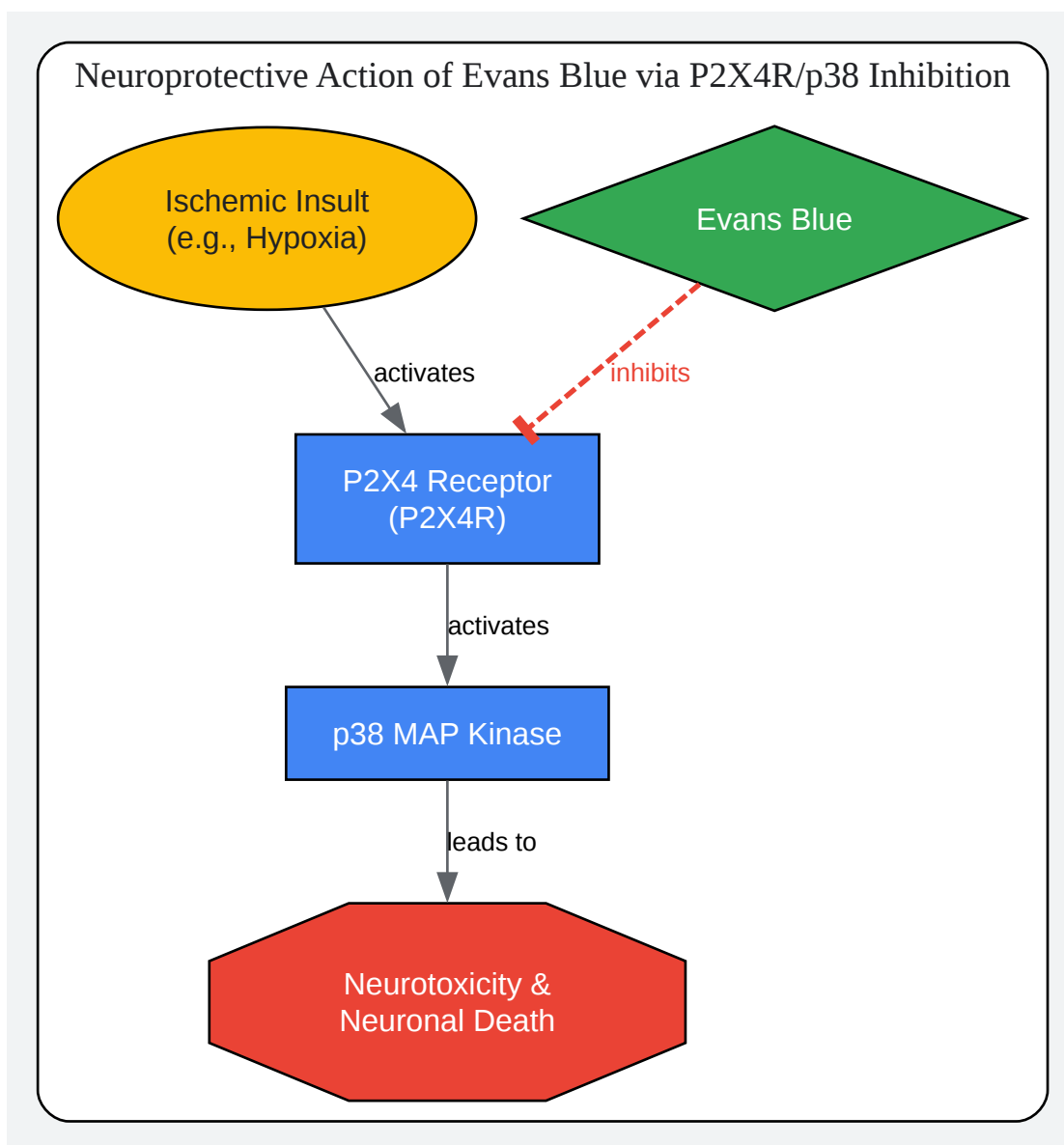
Beyond its use as a dye, Evans Blue exhibits direct pharmacological activity. It acts as a non-competitive antagonist at several receptors, which has implications for neuroscience and drug development.

## Receptor Antagonism

Evans Blue is a known negative allosteric modulator of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[2][5] It reduces the desensitization of these receptors and slows their activation and deactivation kinetics.[22] Additionally, it functions as a selective antagonist for P2X purinoceptors, a family of ATP-gated ion channels.[6][23]

## Inhibition of the P2X4R/p38 Signaling Pathway

Recent research has demonstrated a neuroprotective role for Evans Blue in the context of ischemic injury.[24][25] In models of hypoxia, cellular stress leads to the activation of the P2X4 receptor (P2X4R). This activation triggers a downstream signaling cascade involving the phosphorylation and activation of p38 MAP kinase, which ultimately contributes to neuronal cell death.[24] Evans Blue has been shown to inhibit the P2X4R, thereby blocking the activation of p38 and protecting neurons from hypoxia-induced death.[24][25] This suggests that Evans Blue, which only crosses the blood-brain barrier when it is compromised during an event like a stroke, could serve as a pathologically-activated therapeutic agent.[24]



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Evans Blue inhibits the P2X4R/p38 pathway, preventing neurotoxicity.

## Toxicological Profile

Evans Blue is considered a hazardous substance and should be handled with appropriate safety precautions.[26][27] It is suspected of causing genetic defects and may cause cancer.[9][28] In one study in rats, intraperitoneal administration produced sarcomas.[29] The International Agency for Research on Cancer (IARC) has classified Evans Blue in Group 3: "Not classifiable as to its carcinogenicity to humans," due to a lack of sufficient human data.[11]

[29] Good laboratory hygiene, including the use of personal protective equipment, is essential when handling the compound.[9][27]

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